1-Benzyl-4-(4-iodobenzyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. This compound features both a benzyl group and an iodinated benzyl group attached to the piperazine ring, which significantly influences its chemical and biological properties. It is identified by the Chemical Abstracts Service registry number 1490840-70-4 and has garnered interest in various scientific fields, including medicinal chemistry and organic synthesis.
1-Benzyl-4-(4-iodobenzyl)piperazine is classified as a piperazine derivative, which includes compounds that are often studied for their pharmacological properties, including interactions with neurotransmitter receptors. This classification places it among compounds that may exhibit significant biological activity .
The synthesis of 1-Benzyl-4-(4-iodobenzyl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-iodobenzyl chloride. This reaction is usually facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often involve elevated temperatures (around 100-105 °C) to enhance yields .
Industrial production may utilize continuous flow reactors to improve efficiency and yield, alongside purification techniques such as recrystallization and chromatography to isolate the desired product in high purity .
1-Benzyl-4-(4-iodobenzyl)piperazine can undergo several types of chemical reactions:
The mechanism of action of 1-Benzyl-4-(4-iodobenzyl)piperazine involves its interaction with specific biological targets. The presence of the iodinated benzyl group enhances binding affinity to certain receptors or enzymes, potentially modulating their activity. This interaction is crucial for understanding its pharmacological effects and applications in drug development .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity .
1-Benzyl-4-(4-iodobenzyl)piperazine has several scientific uses:
Piperazine derivatives have undergone significant evolution since their initial pharmaceutical applications in the mid-20th century. Early development focused on piperazine-based anthelmintics (e.g., diethylcarbamazine) for parasitic infections, leveraging the scaffold’s ability to disrupt neuromuscular function in parasites [1] [6]. By the 1970s, medicinal chemists exploited the piperazine core’s conformational flexibility and hydrogen-bonding capability to design psychotropic agents. Notable examples include the antipsychotic trifluoperazine and the antidepressant trazodone, where the piperazine moiety enhanced blood-brain barrier (BBB) penetration and receptor affinity [6] [10].
The 1990s marked a shift toward receptor-targeted therapies, with piperazines emerging as key pharmacophores for G-protein-coupled receptors (GPCRs) and ion channels. For instance, 1-benzylpiperazine derivatives demonstrated high affinity for σ-1 receptors (σ1R), implicated in neuropathic pain modulation [2] [7]. Contemporary research focuses on multitarget ligands, exemplified by recent hybrids combining piperazine with triazole or benzofuran moieties to address complex diseases like Alzheimer’s (Table 1) [6] [10]. This evolution underscores the scaffold’s versatility in balancing physicochemical properties and receptor specificity.
Table 1: Key Milestones in Piperazine Derivative Development
Time Period | Therapeutic Focus | Representative Compounds | Structural Innovation |
---|---|---|---|
1950s–1960s | Anthelmintics | Diethylcarbamazine | Linear alkyl chain extensions |
1970s–1980s | Antipsychotics/Antidepressants | Trifluoperazine, Trazodone | Arylalkyl side chains for CNS targeting |
1990s–2000s | Receptor-Specific Agents | BMY-14802 (σ1R antagonist) | Halogenated aryl groups for selectivity |
2010s–Present | Multitarget Ligands | ADS009 (H3R antagonist/ChE inhibitor) | Hybrid scaffolds with semirigid linkers |
Iodinated arylalkyl groups serve as critical structural motifs for enhancing target engagement in piperazine-based drugs. The heavy halogen effect of iodine contributes to three key pharmacological advantages:
Structure-activity relationship (SAR) studies highlight the positional sensitivity of iodine. For 1-benzyl-4-(4-iodobenzyl)piperazine, para-substitution optimizes steric compatibility with σ1R’s hydrophobic subpockets, while ortho- or meta-iodination disrupts coplanarity, reducing affinity by >10-fold (Table 2) [2] [3].
Table 2: Impact of Iodine Position on Piperazine Bioactivity
Substituent Position | Target Receptor | Affinity (Ki, nM) | Selectivity Ratio (σ2R/σ1R) |
---|---|---|---|
Para-iodo | σ1R | 1.6 ± 0.05 | 886 |
Meta-iodo | σ1R | 18.3 ± 0.41 | 64 |
Ortho-iodo | σ1R | 102 ± 0.6 | 43 |
Unsubstituted | σ1R | 13.34 ± 0.73 | Undetectable |
1-Benzyl-4-(4-iodobenzyl)piperazine exemplifies a highly selective σ1R antagonist with therapeutic potential in neuropathic pain management. Its pharmacological profile is characterized by:
Docking studies reveal critical interactions: (1) Iodine halogen bonding with Tyr103 and Glu172 residues; (2) Piperazine nitrogen coordination with Asp126; and (3) Van der Waals contacts between benzyl groups and Phe107/Leu121 (Table 3) [2]. This binding mode contrasts with non-iodinated analogs, which show weaker stabilization of the σ1R’s transmembrane domain [3].
Table 3: Molecular Interactions of 1-Benzyl-4-(4-iodobenzyl)piperazine in σ1R
Binding Site Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Tyr103 | Halogen bond (I···O) | 3.2 | −1.8 |
Glu172 | Halogen bond (I···O) | 3.5 | −1.2 |
Asp126 | Ionic (protonated N⁺···O⁻) | 2.9 | −4.7 |
Phe107 | π-π stacking (benzyl) | 4.1 | −1.5 |
Leu121 | Hydrophobic packing | 3.8 | −0.9 |
Emerging applications include molecular probes for PET imaging, leveraging iodine-125/131 isotopes to visualize σ1R density in neurological disorders [1] [3]. Future directions involve incorporating this pharmacophore into multitarget ligands for neurodegenerative diseases, capitalizing on its dual cholinesterase inhibition and σ1R antagonism [6] [10].
Compound Names Mentioned:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3